molecular formula C4HCl2NOS B2518263 3,4-Dichloroisothiazole-5-carbaldehyde CAS No. 1161865-89-9

3,4-Dichloroisothiazole-5-carbaldehyde

Cat. No.: B2518263
CAS No.: 1161865-89-9
M. Wt: 182.02
InChI Key: YEGARLICWYWEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloroisothiazole-5-carbaldehyde is a valuable chemical intermediate in agricultural chemistry research. The 3,4-dichloroisothiazole scaffold is recognized for its broad spectrum of biological activity, particularly in fungicide development . This structure is a key heterocyclic component in designing novel synthetic compounds, such as strobilurin analogs, which act by inhibiting mitochondrial respiration in plant pathogens, thereby disrupting cellular energy production and ceasing fungal growth . Furthermore, derivatives based on this core structure have been shown to exhibit systemic acquired resistance (SAR) activity, functioning as plant elicitors that activate the plant's own defense mechanisms against disease . Researchers utilize this aldehyde to explore new potent candidates for managing resistant plant pathogens and for creating compounds with dual activity, targeting both the pathogen and the host plant's immune response . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-1,2-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NOS/c5-3-2(1-8)9-7-4(3)6/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGARLICWYWEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=NS1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161865-89-9
Record name 3,4-dichloro-1,2-thiazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 3,4-Dichloroisothiazole-5-carbaldehyde vs. 3,4-Dichloroisothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers utilizing 3,4-dichloroisothiazole scaffolds in medicinal and agrochemical chemistry.

Core Competency: Heterocyclic Building Block Utilization in Drug & Agrochemical Design

Executive Summary

The 3,4-dichloroisothiazole moiety is a privileged pharmacophore, particularly valued for its metabolic stability and lipophilicity. The chlorine atoms at positions 3 and 4 block metabolic oxidation, forcing biotransformation to occur at the functionalized 5-position or on the pendant chain.

This guide contrasts the two primary 5-substituted derivatives:

  • The Acid (3,4-Dichloroisothiazole-5-carboxylic acid): The industrial workhorse. It is the key intermediate for the commercial plant activator Isotianil and a robust precursor for amide-based libraries.

  • The Aldehyde (3,4-Dichloroisothiazole-5-carbaldehyde): The divergent scaffold. It offers higher reactivity for C-C bond formation (Wittig/Horner-Wadsworth-Emmons) and reductive aminations, essential for fragment-based drug discovery (FBDD).

Molecular Profile & Physicochemical Comparison

The electronic environment of the isothiazole ring is significantly electron-deficient due to the electronegative nitrogen and sulfur atoms, an effect amplified by the two chlorine substituents.

Feature3,4-Dichloroisothiazole-5-carboxylic acid3,4-Dichloroisothiazole-5-carbaldehyde
CAS Number 18480-53-0 13478-59-6 (Generic/Related)*
Molecular Weight 198.03 g/mol ~182.03 g/mol
Physical State White to pale yellow crystalline solidSolid or viscous oil (purity dependent)
Electronic Character High acidity (pKa < 4.0 est.) due to ring electron withdrawal.Highly electrophilic carbonyl; prone to hydration.
Solubility Soluble in DMSO, MeOH, dilute base. Poor in non-polar solvents.Soluble in DCM, THF, EtOAc.
Primary Utility Amide/Ester coupling; Decarboxylative cross-coupling.Reductive amination; Olefination; Heterocycle formation.
Stability High. Resistant to ambient oxidation.Moderate. Store under inert atmosphere (Ar/N2) at 4°C.

*Note: CAS numbers for aldehydes in this specific series can vary by salt form or hydration state. 18480-53-0 is the definitive commercial CAS for the acid.

Synthetic Architectures & Interconversion

The synthesis of both compounds typically diverges from a common "Nitrile Hub" (3,4-dichloro-5-cyanoisothiazole), derived from carbon disulfide and cyanide sources.

Pathway Visualization

The following diagram illustrates the industrial and laboratory routes connecting these derivatives.

SynthesisMap CS2 Carbon Disulfide + NaCN/Fe-CN Nitrile 3,4-Dichloro-5-cyanoisothiazole (The Hub) CS2->Nitrile Cl2, DMF, Heat Acid 3,4-Dichloroisothiazole- 5-carboxylic Acid (Target A) Nitrile->Acid Hydrolysis (NaOH, then HCl) Aldehyde 3,4-Dichloroisothiazole- 5-carbaldehyde (Target B) Nitrile->Aldehyde DIBAL-H (-78°C, Toluene) Amide Amides (e.g., Isotianil) Acid->Amide 1. (COCl)2 2. R-NH2 Aldehyde->Acid NaClO2 (Pinnick Oxidation) Amines Secondary Amines (Drug Fragments) Aldehyde->Amines R-NH2 NaBH(OAc)3

Figure 1: Divergent synthesis from the nitrile intermediate. The acid is accessed via hydrolysis, while the aldehyde requires controlled reduction.

Critical Synthetic Notes
  • The Acid Route: The hydrolysis of the nitrile is thermodynamically driven and high-yielding. Industrial protocols utilize NaOH in methanol, followed by acidification to precipitate the pure acid [1].

  • The Aldehyde Route: Direct reduction of the nitrile with DIBAL-H is the most direct path but requires strict cryogenic conditions to prevent over-reduction to the amine. Alternatively, the acid can be converted to the Weinreb amide and reduced with LiAlH4, a milder method for late-stage functionalization.

Reactivity Profiling: When to Use Which?

The Acid: Robust Coupling

The carboxylic acid is the preferred starting material for Isotianil analogs.

  • Mechanism: The electron-deficient ring makes the carbonyl carbon of the acid chloride highly electrophilic.

  • Challenge: The low pKa means the carboxylate anion is very stable. Activation requires potent reagents (Oxalyl chloride/DMF or HATU). Carbodiimides (EDC/DCC) often react sluggishly without additives like HOBt/HOAt.

The Aldehyde: The "Warhead" Installer

The aldehyde is preferred when introducing non-carbonyl linkers.

  • Reductive Amination: Due to the electron-withdrawing chlorines, the intermediate imine formed during reductive amination is highly reactive, facilitating rapid reduction.

  • C-H Activation: The aldehyde proton is distinct in NMR (~10 ppm). This group is excellent for Wittig reactions to install vinyl linkers, often seen in "Strobilurin-isothiazole" hybrids [2].

Case Study: Isotianil & Agrochemical Design

Isotianil (Bayer/Sumitomo) is the premier example of this scaffold's utility. It acts as a plant defense activator (inducing Systemic Acquired Resistance).[1][2]

  • Structure: 3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide.[3]

  • Design Logic: The 3,4-dichloro motif provides the lipophilicity required to penetrate the plant cuticle, while the amide bond links it to the cyanophenyl "warhead."

  • Why the Acid was used: The synthesis requires a stable amide bond. The acid chloride route (from the carboxylic acid) allows for scalable coupling with anthranilamide derivatives [3].

Isotianil Acid 3,4-Dichloroisothiazole- 5-carboxylic acid AcidCl Acid Chloride Intermediate Acid->AcidCl SOCl2 or (COCl)2 Cat. DMF Isotianil ISOTIANIL (Final Active) AcidCl->Isotianil + Anthra Base (Pyridine/TEA) Anthra Anthranilamide Derivative Anthra->Isotianil Convergent Step

Figure 2: The industrial assembly of Isotianil utilizing the acid scaffold.

Experimental Protocols

Protocol A: Synthesis of 3,4-Dichloroisothiazole-5-carboxylic Acid

Adapted from Patent EP1848053 and optimized for laboratory scale [1, 4].

Reagents:

  • 3,4-Dichloro-5-cyanoisothiazole (10.0 g, 55.8 mmol)

  • Sodium Hydroxide (4.5 g, 112 mmol)

  • Methanol (50 mL) / Water (10 mL)

  • Conc. HCl (for acidification)[4][5]

Methodology:

  • Dissolution: Charge a 250 mL round-bottom flask with the nitrile and methanol.

  • Saponification: Add the NaOH (dissolved in water) dropwise. The reaction is exothermic.[4]

  • Reflux: Heat the mixture to 60°C (reflux) for 3–5 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The nitrile spot (Rf ~0.6) should disappear.

  • Workup: Evaporate the methanol under reduced pressure. Dilute the residue with water (50 mL).

  • Precipitation: Cool the aqueous solution to 0–5°C in an ice bath. Slowly acidify with conc. HCl to pH ~1–2. A thick white precipitate will form.

  • Isolation: Filter the solid, wash with ice-cold water (2 x 20 mL), and dry in a vacuum oven at 45°C.

  • Yield: Expect 9.5–10.5 g (85–95%). MP: 165–168°C.

Protocol B: Amide Coupling (Acid Chloride Method)

Standard procedure for derivatizing the Acid.

Methodology:

  • Suspend the Acid (1.0 equiv) in anhydrous DCM.

  • Add Oxalyl Chloride (1.2 equiv) dropwise, followed by 1 drop of DMF (catalyst). Gas evolution (CO/CO2) will occur.

  • Stir at RT for 2 hours until the solution becomes clear (formation of acid chloride).

  • Concentrate in vacuo to remove excess oxalyl chloride.

  • Redissolve in DCM and add the Amine (1.1 equiv) and Triethylamine (2.0 equiv) at 0°C.

  • Stir at RT overnight. Wash with 1N HCl and Brine.

References

  • Bayer AG. (2005). Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid.[4][5][6][7][8][9] Patent DE102005031348B4. Link

  • Wang, J., et al. (2020). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance.[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Bayer CropScience. (2018). Process for preparing 3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide.[3] WO2018228984A1. Link

  • ChemicalBook. (2025). 3,4-Dichloroisothiazole-5-carboxylic acid Properties and Synthesis.Link

Sources

Stability of 3,4-Dichloroisothiazole-5-carbaldehyde Under Ambient Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,4-Dichloroisothiazole-5-carbaldehyde is a key heterocyclic compound, serving as a versatile intermediate in the synthesis of various biologically active molecules and materials. The inherent reactivity of the aldehyde functional group, coupled with the unique electronic properties of the dichloroisothiazole ring, necessitates a thorough understanding of its stability under typical storage and handling conditions. This guide provides a comprehensive technical overview of the stability of 3,4-Dichloroisothiazole-5-carbaldehyde, offering insights into its potential degradation pathways and outlining robust analytical methodologies for its assessment. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, enabling them to ensure the integrity and quality of this critical building block.

While direct stability studies on 3,4-Dichloroisothiazole-5-carbaldehyde are not extensively available in public literature, this guide synthesizes information from studies on structurally related compounds, including other isothiazole derivatives and aromatic aldehydes, to provide a predictive and scientifically grounded assessment.

Physicochemical Properties and Inherent Stability

The stability of 3,4-Dichloroisothiazole-5-carbaldehyde is intrinsically linked to its molecular structure. The isothiazole ring is an aromatic system, which generally imparts a degree of stability.[1][2][3] Furthermore, the presence of two electron-withdrawing chlorine atoms at the 3 and 4 positions is expected to enhance the stability of the heterocyclic ring. Aromatic aldehydes bearing electron-withdrawing substituents have been shown to exhibit greater stability compared to their unsubstituted counterparts.[4]

However, the aldehyde functional group at the 5-position is a primary site of potential reactivity and degradation. Aldehydes are known to be susceptible to oxidation, reduction, and nucleophilic attack. Therefore, the overall stability of the molecule represents a balance between the robust dichloroisothiazole core and the reactive aldehyde moiety.

Potential Degradation Pathways Under Ambient Conditions

Forced degradation studies are essential for identifying potential degradation products and pathways.[5][6][7][8] Based on the chemical nature of 3,4-Dichloroisothiazole-5-carbaldehyde and data from related compounds, the following degradation pathways are plausible under ambient conditions.

Hydrolytic Degradation

Hydrolysis is a significant potential degradation pathway, particularly in the presence of moisture. The stability of the isothiazole ring can be compromised under certain pH conditions. Studies on other isothiazolone biocides have demonstrated that degradation is more rapid in alkaline solutions compared to acidic media.[9][10]

A key hydrolysis product of a novel 3,4-dichloroisothiazole-based fungicide was identified as 3,4-dichloroisothiazole-5-carboxylic acid .[11][12] This suggests a likely hydrolytic pathway for 3,4-Dichloroisothiazole-5-carbaldehyde involves the oxidation of the aldehyde group to a carboxylic acid. The presence of water could facilitate this transformation, potentially catalyzed by light or trace metal impurities.

The proposed hydrolytic degradation pathway is illustrated below:

G cluster_main Hydrolytic Degradation 3_4_Dichloroisothiazole_5_carbaldehyde 3,4-Dichloroisothiazole-5-carbaldehyde 3_4_Dichloroisothiazole_5_carboxylic_acid 3,4-Dichloroisothiazole-5-carboxylic acid 3_4_Dichloroisothiazole_5_carbaldehyde->3_4_Dichloroisothiazole_5_carboxylic_acid Oxidation H2O H₂O (Moisture) H2O->3_4_Dichloroisothiazole_5_carbaldehyde

Caption: Proposed hydrolytic degradation of 3,4-Dichloroisothiazole-5-carbaldehyde.

Oxidative Degradation

The aldehyde group is highly susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions. The primary oxidative degradation product is expected to be 3,4-dichloroisothiazole-5-carboxylic acid. Further oxidation could potentially lead to ring-opening products, although this would likely require more forcing conditions.

Photodegradation

Exposure to ultraviolet (UV) or visible light can induce photochemical reactions. Aromatic aldehydes are known to be susceptible to photodegradation.[4] For thiazole-containing compounds, photodegradation can proceed via complex mechanisms, including reaction with singlet oxygen.[13] While specific data for 3,4-Dichloroisothiazole-5-carbaldehyde is unavailable, it is prudent to assume photosensitivity and to protect the compound from light.

Thermal Degradation

While the dichloroisothiazole ring is expected to be thermally stable to a certain degree, prolonged exposure to elevated temperatures can accelerate other degradation pathways, such as oxidation. Aromatic aldehydes can undergo thermal decomposition, although this typically requires temperatures significantly above ambient.[14][15] For practical purposes, storage at controlled room temperature or below is recommended to minimize thermally induced degradation.

Recommended Storage and Handling

To maintain the integrity of 3,4-Dichloroisothiazole-5-carbaldehyde, the following storage and handling procedures are recommended:

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.To minimize the rate of all potential degradation reactions, including oxidation and hydrolysis.
Light Store in a light-resistant container.To prevent photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation of the aldehyde group.
Moisture Protect from moisture and humidity.To prevent hydrolysis.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is crucial for accurately quantifying 3,4-Dichloroisothiazole-5-carbaldehyde and detecting its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the methods of choice.

Experimental Protocol: Stability-Indicating UHPLC-MS/MS Method

This protocol is based on methodologies developed for related 3,4-dichloroisothiazole compounds and is expected to be suitable for the stability assessment of 3,4-Dichloroisothiazole-5-carbaldehyde.[11][12]

1. Instrumentation:

  • UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to resolve the parent compound from its potential degradation products (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes to be evaluated.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions should be optimized for 3,4-Dichloroisothiazole-5-carbaldehyde and its primary expected degradation product, 3,4-dichloroisothiazole-5-carboxylic acid.

4. Forced Degradation Study Design: To validate the stability-indicating nature of the method, forced degradation studies should be performed.[5][6][8][16]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid-state at 80 °C for 48 hours.

  • Photodegradation: Expose the solid and a solution to UV light (e.g., 254 nm) and visible light.

G cluster_workflow Stability Indicating Method Workflow Sample_Preparation Sample Preparation (Forced Degradation) UHPLC_Separation UHPLC Separation (C18 Column) Sample_Preparation->UHPLC_Separation MS_MS_Detection MS/MS Detection (MRM Mode) UHPLC_Separation->MS_MS_Detection Data_Analysis Data Analysis (Quantification & Impurity Profiling) MS_MS_Detection->Data_Analysis

Caption: Workflow for a stability-indicating UHPLC-MS/MS method.

Drug-Excipient Compatibility

For pharmaceutical development, understanding the compatibility of 3,4-Dichloroisothiazole-5-carbaldehyde with common excipients is critical.[17][18][19] The aldehyde group is susceptible to reaction with nucleophilic excipients, particularly those containing primary or secondary amine groups (e.g., certain amino acids, polymers with amine functionalities). Such interactions can lead to the formation of imines or other adducts, impacting the stability and bioavailability of the active pharmaceutical ingredient (API).

Isothermal microcalorimetry and differential scanning calorimetry (DSC), in conjunction with HPLC analysis of stressed binary mixtures, are powerful tools for assessing drug-excipient compatibility.[18]

Conclusion

While 3,4-Dichloroisothiazole-5-carbaldehyde benefits from the stabilizing influence of its dichloroisothiazole core, its aldehyde functionality presents inherent stability challenges. Under ambient conditions, the primary degradation pathways are anticipated to be hydrolysis and oxidation, both leading to the formation of 3,4-dichloroisothiazole-5-carboxylic acid. The compound is also likely to be sensitive to light.

Strict adherence to recommended storage and handling procedures, including protection from light, moisture, and oxygen, is paramount to preserving its quality. The implementation of a validated, stability-indicating UHPLC-MS/MS method is essential for monitoring the purity and degradation of this important synthetic intermediate. Further forced degradation and drug-excipient compatibility studies are recommended to fully characterize its stability profile for specific applications.

References

  • Yuan, Y., et al. (2021). Hydrolysis Kinetics of a Novel 3,4-Dichloroisothiazole Plant-Activator Candidate LY5-24-2 by UPLC-Q-TOF. Bulletin of Environmental Contamination and Toxicology, 106(6), 1009-1016. [Link]

  • Islam, M. A., et al. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels, 36(10), 5357-5366. [Link]

  • Yuan, Y., et al. (2021). Hydrolysis Kinetics of a Novel 3,4-Dichloroisothiazole Plant-Activator Candidate LY5-24-2 by UPLC-Q-TOF. ProQuest. [Link]

  • Barman, B. N., & Preston, H. (1992). The effects of pH on the degradation of isothiazolone biocides. Tribology International, 25(5), 289-294. [Link]

  • Barman, B. N., & Preston, H. (1992). The effects of pH on the degradation of isothiazolone biocides. Semantic Scholar. [Link]

  • Style, C. G. P., & Hinshelwood, C. N. (1939). The thermal decomposition of gaseous benzaldehyde. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 173(953), 224-235. [Link]

  • Kumar, V., & Singh, R. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(11), 5069-5075. [Link]

  • Sharma, G., & Kumar, S. (2016). Forced Degradation Studies. SciSpace. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • Various Authors. (2015). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? Quora. [Link]

  • Alsante, K. M., et al. (2007). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Technology, 31(4), 60-74. [Link]

  • Google Patents. (n.d.). CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Grela, M. A., & Colussi, A. J. (1986). Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde. The Journal of Physical Chemistry, 90(3), 434-438. [Link]

  • Patel, J., & Patel, K. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 1-11. [Link]

  • Jia, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 969-976. [Link]

  • Georg Thieme Verlag. (n.d.). Product Class 15: Isothiazoles. [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2), 000137. [Link]

  • ResearchOnline@JCU. (n.d.). WO 2004/046140 A1. [Link]

  • Google Patents. (n.d.). US3341547A - 3, 4-dichloroisothiazoles and process for making them.
  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. [Link]

  • Wang, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4303. [Link]

  • Bharate, S. S., et al. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26. [Link]

  • Tsubouchi, N., et al. (2006). Iron Dependent Degradation of an Isothiazolone Biocide (5-chloro-2-methyl-4-isothiazolin-3-one). Biocontrol Science, 11(2), 69-73. [Link]

  • Thumma, S., & Khan, M. A. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]

  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22. [Link]

  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. [Link]

  • Chen, J., et al. (2003). Photocatalytic degradation of chlorinated ethenes. SciSpace. [Link]

Sources

Methodological & Application

Application Note: Reductive Amination Protocols for 3,4-Dichloroisothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Chemical Compatibility Profile

The Scaffold

3,4-Dichloroisothiazole-5-carbaldehyde is a highly functionalized heteroaromatic building block.[1][2] The isothiazole ring serves as a bioisostere for pyridine or thiazole in drug design, often improving metabolic stability or potency.[1][2] However, the presence of the 3,4-dichloro motif and the electron-deficient nature of the isothiazole ring presents specific synthetic challenges that distinguish it from standard benzaldehyde reductive aminations.[1][2]

Critical Reactivity Factors

Before initiating any protocol, researchers must understand the three stability pillars of this specific scaffold:

  • Nucleophilic Susceptibility (SNAr Risk): The isothiazole ring is electron-poor.[1][2] The chlorine atoms (particularly at C-3 and C-4) are susceptible to nucleophilic aromatic substitution, especially under high heat or strong basic conditions.[1][2]

    • Implication: Avoid boiling amine solutions without acid catalysis.[1] Avoid strong alkoxide bases.[1]

  • Ring Lability: While 3,4-dichloroisothiazoles are generally stable, the N-S bond can be cleaved by strong reducing agents (e.g., LiAlH4) or vigorous hydrogenation.[1][2]

    • Implication: Hydride reductions must be chemoselective for the imine over the ring.[2]

  • Halogen Integrity: Catalytic hydrogenation (H2, Pd/C) poses a severe risk of hydrodehalogenation (stripping the chlorine atoms).[1]

    • Implication: Metal-catalyzed hydrogenation is NOT recommended.[1][2] Stoichiometric boron hydrides are the standard.[1][2]

Part 2: Decision Matrix & Workflow

Use the following logic gate to select the appropriate protocol for your specific amine partner.

ReductiveAminationLogic Start Select Amine Partner AmineType Is the Amine... Start->AmineType Aliphatic Aliphatic / Primary (Good Nucleophile) AmineType->Aliphatic Aromatic Aniline / Heterocyclic (Weak Nucleophile) AmineType->Aromatic Salt Amine Salt (HCl/TFA) AmineType->Salt MethodA METHOD A: Standard STAB Protocol (Sodium Triacetoxyborohydride) Aliphatic->MethodA Preferred MethodB METHOD B: Lewis Acid Activation (Ti(OiPr)4 + NaBH4) Aromatic->MethodB Required for conversion MethodC METHOD C: Pre-neutralization + STAB (DIPEA + NaBH(OAc)3) Salt->MethodC Neutralize first

Figure 1: Protocol selection guide based on amine nucleophilicity.[1][2]

Part 3: Detailed Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Best for: Primary and secondary aliphatic amines.[1][2] Mechanism: In situ imine formation followed by rapid, selective reduction.[1] Sodium triacetoxyborohydride (STAB) is mild enough to leave the isothiazole ring and chlorines untouched.[1][2]

Reagents:

  • 3,4-Dichloroisothiazole-5-carbaldehyde (1.0 equiv)[1]

  • Amine (1.1 – 1.2 equiv)[1][3]

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[1]

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1][2]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under N2, dissolve the aldehyde in DCE (concentration ~0.1 M).

  • Imine Formation: Add the amine followed by Acetic Acid.[1] Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: AcOH catalyzes imine formation and buffers the basicity, protecting the isothiazole ring from nucleophilic attack.[1][2]

  • Reduction: Cool the mixture to 0 °C (optional, but recommended for scale-up). Add STAB in one portion.[1]

  • Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LCMS (look for M+1 of the amine; disappearance of imine intermediate).[2]

  • Quench: Quench carefully with saturated aqueous NaHCO3. Stir vigorously for 15 minutes to decompose boron complexes.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][3]

Why this works: STAB is sterically crowded and electron-poor, making it selective for the iminium ion over the aldehyde.[1][2] It does not reduce the isothiazole double bonds.[1][2]

Method B: Titanium(IV) Mediated Reductive Amination

Best for: Anilines, electron-deficient amines, or sterically hindered systems where imine formation is unfavorable.[1][2]

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 – 2.0 equiv)[1][2]

  • Sodium Borohydride (NaBH4) (1.5 equiv) [Note: Used instead of STAB here][1]

  • Solvent: THF or Methanol (Dry)[1][2]

Step-by-Step Procedure:

  • Activation: Dissolve the aldehyde and amine (1.0 equiv) in dry THF under N2.

  • Lewis Acid Addition: Add Ti(OiPr)4 dropwise.[1] Stir at RT for 6–12 hours.[1]

    • Observation: The solution may change color or become slightly turbid as the titanium-amine complex forms.[1][2] This step drives the equilibrium toward the imine/enamine species by scavenging water.[2]

  • Reduction:

    • Option 1 (One Pot): Add NaBH4 directly to the mixture (Caution: Exothermic).[1]

    • Option 2 (Safer): Dilute with dry MeOH before adding NaBH4 to facilitate proton transfer.[1]

  • Workup (Critical): Quench with 1N NaOH or Rochelle’s Salt solution . Stir vigorously until the white titanium precipitate dissolves or becomes granular. Filter through Celite if necessary.[1]

Expert Insight: Titanium acts as both a Lewis acid (activating the carbonyl) and a water scavenger.[1][2] This is crucial for isothiazole aldehydes which can be deactivated by the electron-withdrawing nature of the ring.[1][2]

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Dechlorination (M-35 peak) Harsh reducing agent or Pd catalysis used.[1][2]Switch to STAB (Method A).[1] Never use H2/Pd/C.
Ring Opening / SNAr Amine is too basic or reaction heated too high.[1]Add 1-2 equiv AcOH. Keep temp < 40°C. Use non-nucleophilic base (DIPEA) if neutralizing salt.[1][2]
Low Conversion Equilibrium favors aldehyde (common for electron-poor rings).[1][2]Use Method B (Titanium) to trap water.[1] Add molecular sieves (4Å).
Dialkylation Primary amine is too reactive.[1]Slow addition of the aldehyde to the amine (inverse addition).[2] Use excess amine (2-3 equiv).[1]

Part 5: Mechanistic Pathway (STAB Reduction)[1][2]

The following diagram illustrates the chemoselective pathway, highlighting where side reactions are avoided.

Mechanism Aldehyde 3,4-Dichloroisothiazole- 5-carbaldehyde Imine Iminium Ion (Activated Intermediate) Aldehyde->Imine Condensation (Fast) Product Secondary Amine (Target) Imine->Product Hydride Transfer (Rate Limiting) SideProduct Side Reaction: S_NAr at C-3/C-4 Imine->SideProduct Blocked by Low Temp/Mild pH Amine + Amine / AcOH STAB + NaBH(OAc)3

Figure 2: Reaction pathway demonstrating chemoselectivity.[1][2]

Part 6: References

  • Abdel-Magid, A. F., et al. (1996).[1][2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Isothiazole Chemistry Overview. (2023). ChemicalBook & PubChem Data on 3,4-Dichloroisothiazole derivatives.

  • Patel, S., et al. (2004).[1] "Recent Advances in the Synthesis of Isothiazoles." Arkivoc. (General reference for isothiazole ring stability).

Sources

Application Note: High-Fidelity Synthesis of Schiff Bases from 3,4-Dichloroisothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for synthesizing Schiff bases (imines) using 3,4-dichloroisothiazole-5-carbaldehyde and various primary amines. While isothiazole derivatives are potent pharmacophores in agrochemical and pharmaceutical pipelines (often exhibiting antifungal and antibacterial properties), the specific 3,4-dichloro substitution pattern introduces unique electronic constraints.[1][2]

The presence of electronegative chlorine atoms at positions 3 and 4 significantly decreases electron density within the heteroaromatic ring.[1][2] This activates the C5-formyl group for nucleophilic attack but simultaneously renders the ring susceptible to nucleophilic aromatic substitution (


) or ring-opening side reactions.[2] This guide provides a self-validating workflow to maximize imine formation while suppressing ring degradation.

Scientific Foundation & Mechanistic Insight[2][3]

Electronic Environment

The 3,4-dichloroisothiazole moiety functions as a strong electron-withdrawing group (EWG).[1]

  • Activation: The inductive effect (-I) of the chlorines enhances the electrophilicity of the carbonyl carbon at C5, theoretically accelerating the initial nucleophilic attack by the amine.[3][1][2]

  • Risk Factor: The same electron deficiency makes the C-Cl bonds (particularly at C3) and the S-N bond vulnerable to attack by unhindered, highly basic amines.[1][2]

  • Solution: The reaction requires acid catalysis (pH 4–5) to activate the carbonyl oxygen, allowing the amine to attack as a neutral nucleophile rather than requiring a strong base or anionic intermediate.[3][1][2]

Reaction Pathway

The condensation follows a classic addition-elimination mechanism:

  • Nucleophilic Addition: The primary amine attacks the carbonyl carbon to form a tetrahedral hemiaminal intermediate.[1][2]

  • Proton Transfer & Dehydration: Acid-catalyzed elimination of water yields the imine.[2]

Mechanistic Diagram

The following diagram illustrates the reaction pathway and the critical "Danger Zone" where side reactions occur if conditions are unregulated.[3][1][2]

ReactionMechanism Start 3,4-Dichloroisothiazole- 5-carbaldehyde (Electrophile) Intermediate Hemiaminal Intermediate Start->Intermediate Nucleophilic Attack SideProduct Side Reaction: SNAr (Cl displacement) or Ring Opening Start->SideProduct Excess Heat / Strong Base Amine Primary Amine (R-NH2) Amine->Intermediate Catalyst Acid Catalyst (H+) Catalyst->Intermediate Activates C=O Product Target Schiff Base (Imine) Intermediate->Product -H2O (Dehydration)

Figure 1: Reaction pathway highlighting the target imine formation versus competing degradation pathways driven by the electron-deficient ring.[3][1]

Experimental Protocols

Materials & Reagents[2][3][4][5][6]
  • Precursor: 3,4-Dichloroisothiazole-5-carbaldehyde (Purity >97%).[1]

  • Solvents: Ethanol (Abs.), Methanol (HPLC Grade), or Toluene (for azeotropic methods).[3][1][2]

  • Catalyst: Glacial Acetic Acid (AcOH).[3][1][2]

  • Drying Agent: Anhydrous

    
     or Molecular Sieves (3Å).[3][1][2]
    
Method A: Standard Ethanol Reflux (General Purpose)

Best for: Aromatic amines (anilines) and reactive alkyl amines.[3][1][2]

  • Preparation: Dissolve 1.0 mmol of 3,4-dichloroisothiazole-5-carbaldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol (1.0 equiv) of the primary amine.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Note: Do not use mineral acids (HCl/H2SO4) as they may induce hydrolysis of the isothiazole ring or salt formation with the amine, deactivating it.[3][1][2]

  • Reaction: Reflux the mixture at 78°C for 3–6 hours .

    • Monitoring: Check TLC (Solvent: Hexane:EtOAc 7:3).[3][1][2] Look for the disappearance of the aldehyde spot (approx.[1][2][4]

      
       0.5–0.6 depending on plate).[1][2]
      
  • Workup:

    • Cool to room temperature.[1][2][5][6][7]

    • If precipitate forms: Filter, wash with cold ethanol, and dry.[3][1][2]

    • If no precipitate: Evaporate solvent under reduced pressure.[1][2] Recrystallize residue from Ethanol/Water or Hexane/CH2Cl2.[1][2]

Method B: Azeotropic Dehydration (Stubborn Amines)

Best for: Sterically hindered amines or electron-deficient anilines (e.g., nitroanilines) where equilibrium favors the aldehyde.[3][1][2]

  • Setup: Equip a 50 mL flask with a Dean-Stark trap and reflux condenser.

  • Solvent System: Dissolve 2.0 mmol of aldehyde and 2.2 mmol of amine in 25 mL Toluene .

  • Catalysis: Add 0.1 mmol (5 mol%)

    
    -Toluenesulfonic acid (p-TSA).
    
  • Reaction: Reflux at 110°C until water collection in the trap ceases (typically 4–8 hours).

  • Workup:

    • Evaporate toluene in vacuo.[1][2]

    • Dissolve residue in DCM, wash with saturated

      
       (to remove acid catalyst), dry over 
      
      
      
      , and concentrate.[3][1][2]

Optimization & Decision Workflow

Use the following logic gate to determine the optimal synthetic route and troubleshoot low yields.

OptimizationWorkflow Start Start: Select Amine CheckType Amine Type? Start->CheckType Alkyl Alkyl Amine (Nucleophilic) CheckType->Alkyl Aliphatic Aryl Aryl Amine (Aniline) CheckType->Aryl Aromatic MethodA Method A: EtOH Reflux + AcOH Alkyl->MethodA Aryl->MethodA Electron Neutral MethodB Method B: Toluene + Dean-Stark Aryl->MethodB Electron Poor (-NO2, -CF3) CheckTLC TLC Check (4 Hours) MethodA->CheckTLC Success Product Precipitates? YES CheckTLC->Success Fail No Product / Low Yield? NO CheckTLC->Fail Mod1 Add Molecular Sieves (Water Scavenger) Fail->Mod1 Equilibrium Issue Mod2 Switch to Method B Fail->Mod2 Reactivity Issue Mod1->CheckTLC

Figure 2: Decision tree for solvent and catalyst selection based on amine nucleophilicity.

Characterization Standards

To validate the integrity of the Schiff base and ensure the isothiazole ring remained intact, the following spectral signals must be confirmed.

TechniqueParameterExpected ObservationInterpretation
1H NMR Aldehyde ProtonAbsent (Disappearance of singlet at

9.8–10.2 ppm)
Confirms consumption of starting material.
1H NMR Imine Proton (-CH=N-)Present (Singlet at

8.2–8.8 ppm)
Confirms formation of Schiff base linkage.[2]
IR C=O StretchAbsent (~1680–1700 cm⁻¹)Confirms loss of carbonyl.[3][1][2]
IR C=N StretchPresent (Sharp band at 1610–1640 cm⁻¹)Diagnostic for azomethine bond.[3][1][2]
MS (ESI) Molecular Ion

Must match calculated mass.[3][1][2]
1H NMR Ring StabilityNo new signals in alkene regionConfirms isothiazole ring did not open.[1][2]

References

  • Schiff Base Synthesis (General Isothiazole Context): Abdulghani, S. S., & Rasheed, M. K. (2023).[3][1][2] Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity.[3][1][2][8] Samarra Journal of Pure and Applied Science, 5(2), 1-14.[3][1][2] [Link]

  • Reactivity of Halogenated Isothiazoles: Thieme Chemistry. (2002).[3][1][2] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11. (Specifically Section 11.15.3 on Nucleophilic Substitution of 5-halogenated isothiazoles).[1][2][9] [Link][3][1][2]

  • Biological Relevance of Thiazole/Isothiazole Schiff Bases: Hassan, A. S., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives. BMC Chemistry, 15, Article number: 66.[3][1][2] [Link]

Sources

procedure for reducing 3,4-Dichloroisothiazole-5-carbaldehyde to alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Reduction of 3,4-Dichloroisothiazole-5-carbaldehyde to 3,4-Dichloroisothiazole-5-methanol

Executive Summary

This application note details the optimized protocol for the chemoselective reduction of 3,4-Dichloroisothiazole-5-carbaldehyde to its corresponding primary alcohol, 3,4-Dichloroisothiazole-5-methanol .

The primary challenge in this transformation is preserving the halogenated heterocyclic core. The 3,4-dichloroisothiazole ring is electron-deficient, making the chlorine atoms—particularly at the C3 and C4 positions—susceptible to nucleophilic attack or reductive dehalogenation if aggressive reducing agents (e.g., Lithium Aluminum Hydride,


) or catalytic hydrogenation are employed.

This protocol utilizes Sodium Borohydride (


)  in methanol at controlled temperatures.[1] This system provides the necessary hydride activity to reduce the aldehyde while remaining mild enough to leave the heteroaromatic halides and the isothiazole sulfur-nitrogen bond intact.

Chemical Context & Retrosynthesis

Substrate Analysis
  • Target: 3,4-Dichloroisothiazole-5-methanol (Primary Alcohol).

  • Precursor: 3,4-Dichloroisothiazole-5-carbaldehyde.

  • Structural Risks:

    • C-Cl Bonds: Potential for hydrogenolysis or

      
       displacement.
      
    • N-S Bond: Susceptible to cleavage under strong reducing conditions (e.g., Raney Ni).

Reaction Mechanism

The reaction proceeds via nucleophilic addition of the borohydride anion (


) to the carbonyl carbon. Methanol acts as both the solvent and the proton source for the final alkoxide intermediate.

Mechanism Aldehyde Aldehyde Substrate (Electrophilic Carbonyl) Complex Alkoxyborohydride Intermediate Aldehyde->Complex + NaBH4 (Hydride Attack) Alkoxide Alkoxide Anion Complex->Alkoxide Ligand Exchange Alcohol Target Alcohol (3,4-Dichloroisothiazole-5-methanol) Alkoxide->Alcohol + H+ (Methanol/Acid Quench)

Figure 1: Mechanistic pathway for the borohydride reduction of the isothiazole aldehyde.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Reagent Sodium Borohydride (

)
Chemoselectivity: Reduces aldehyde without affecting C-Cl or N-S bonds.
Stoichiometry 0.5 – 1.0 molar equivalentsTheoretically, 0.25 eq is sufficient (

delivers 4 hydrides), but 0.5 eq ensures rapid completion.
Solvent Methanol (Anhydrous preferred)Optimal solubility for isothiazoles; facilitates protonation of the intermediate.
Temperature

to

Start at

to control exotherm and prevent side reactions; warm to RT to finish.
Quench Acetone or Dilute HClAcetone consumes unreacted hydride; Acid neutralizes alkoxides.

Detailed Experimental Protocol

Safety Warning: 3,4-Dichloroisothiazole derivatives are potent skin sensitizers and potential eye irritants.[2] All operations must be performed in a fume hood. Wear nitrile gloves, safety goggles, and a lab coat.

Materials
  • 3,4-Dichloroisothiazole-5-carbaldehyde (10.0 mmol, ~1.82 g)

  • Sodium Borohydride (

    
    ) (Granular, 98%)
    
  • Methanol (ACS Grade)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Saturated Ammonium Chloride (

    
    ) solution
    
  • Magnesium Sulfate (

    
    )
    
Step-by-Step Procedure
  • Preparation of Substrate Solution:

    • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3,4-Dichloroisothiazole-5-carbaldehyde (1.82 g, 10 mmol) in Methanol (20 mL).

    • Note: If solubility is poor, a co-solvent of THF (5 mL) may be added.

  • Cooling:

    • Place the RBF in an ice-water bath and cool the solution to

      
      . Allow to equilibrate for 10 minutes.
      
  • Reagent Addition:

    • Add

      
        (190 mg, 5.0 mmol, 0.5 eq) portion-wise over 5 minutes.
      
    • Observation: Mild bubbling (

      
       gas evolution) will occur. Ensure the reaction vessel is vented (do not seal tightly).
      
  • Reaction Monitoring:

    • Remove the ice bath after 15 minutes and allow the mixture to warm to Room Temperature (RT).

    • Stir for 30–60 minutes.

    • TLC Check: Eluent 20% EtOAc in Hexanes. The aldehyde spot (higher

      
      ) should disappear, replaced by the alcohol spot (lower 
      
      
      
      , UV active).
  • Quenching:

    • Once complete, cool the flask back to

      
      .
      
    • Add Acetone (1 mL) to destroy excess borohydride (stir for 5 mins).

    • Add Saturated

      
        (20 mL) slowly to hydrolyze the borate complex.
      
  • Workup & Isolation:

    • Remove Methanol under reduced pressure (Rotovap) to reduce volume (optional but recommended to prevent emulsion).

    • Extract the aqueous residue with DCM (

      
       mL).
      
    • Combine organic layers and wash with Brine (20 mL).

    • Dry over anhydrous

      
       , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude product is typically a crystalline solid or viscous oil.

    • If necessary, purify via recrystallization (Hexanes/EtOAc) or flash chromatography (

      
      , gradient 10% 
      
      
      
      40% EtOAc/Hexanes).

Process Workflow Diagram

Protocol Start Start: Dissolve Aldehyde in MeOH Cool Cool to 0°C Start->Cool Add Add NaBH4 (Portion-wise) Cool->Add Monitor Warm to RT Monitor TLC (30-60 min) Add->Monitor Quench Quench: Acetone then Sat. NH4Cl Monitor->Quench Extract Extract with DCM Wash with Brine Quench->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry End Final Product: 3,4-Dichloroisothiazole-5-methanol Dry->End

Figure 2: Operational workflow for the synthesis.

Analytical Validation

To confirm the identity of the product, look for the following spectral signatures:

  • 
     NMR (
    
    
    
    ):
    • Disappearance: Aldehyde singlet at

      
       ppm.
      
    • Appearance: Methylene (

      
      ) signal as a doublet (or singlet if exchange is fast) at 
      
      
      
      ppm.
    • Appearance: Hydroxyl (

      
      ) proton as a broad singlet (variable, 
      
      
      
      ppm).
  • 
     NMR: 
    
    • Upfield shift of the C5-attached carbon from

      
       ppm (carbonyl) to 
      
      
      
      ppm (alcohol).
  • Mass Spectrometry (LC-MS):

    • Look for the molecular ion

      
      . Note the characteristic isotope pattern of a dichloro-compound (9:6:1 intensity ratio for 
      
      
      
      ,
      
      
      ,
      
      
      ).

Troubleshooting Guide

IssuePossible CauseSolution
Incomplete Conversion Old/Inactive

Use fresh reagent. Increase stoichiometry to 1.0 eq.
Side Products Reaction too warmMaintain

during addition. Do not reflux.[3]
Low Yield Product lost in aqueous phaseThe alcohol is polar. Saturate aqueous layer with NaCl before extraction; use EtOAc instead of Hexanes.
Dehalogenation Reagent too strongEnsure

is used, NOT

or

. Avoid extended reaction times (>4h).

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (General principles of borohydride reductions).
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press. (Selectivity of hydride reducing agents).
  • Sigma-Aldrich. Safety Data Sheet: 3,4-Dichloroisothiazole-5-carboxylic acid derivatives. (Accessed Feb 2026).

  • Patents on Isothiazole Synthesis. (General reference for the stability of the 3,4-dichloroisothiazole ring system in alkaline/nucleophilic conditions). See e.g., CN109320472B (Preparation of 3,4-dichloro-5-cyanoisothiazole).

Sources

Application Notes and Protocols for 3,4-Dichloroisothiazole-5-carbaldehyde: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide on the utilization of 3,4-Dichloroisothiazole-5-carbaldehyde as a versatile heterocyclic building block in synthetic chemistry. The isothiazole core is a recognized pharmacophore, and this particular derivative offers a unique combination of reactive sites: a formyl group amenable to classic carbonyl chemistry and two reactive chlorine atoms susceptible to nucleophilic substitution or metal-catalyzed cross-coupling. This guide moves beyond a simple recitation of steps, delving into the chemical logic behind proposed synthetic transformations. While this compound is an emerging building block with limited published data, this note provides robust, chemically sound starting protocols based on established reactivity principles of related heterocyclic systems. We will explore its preparation from its carboxylic acid precursor and its subsequent application in key bond-forming reactions, including Knoevenagel condensations, Wittig reactions, and nucleophilic aromatic substitutions.

Introduction and Strategic Considerations

The 3,4-dichloroisothiazole scaffold is a highly electron-deficient heterocyclic system. The presence of two electronegative chlorine atoms, the inherent electron-withdrawing nature of the isothiazole ring, and the additional inductive and mesomeric effects of the 5-carbaldehyde group render all positions on the ring electrophilic. This electronic profile is the key to its synthetic utility, activating both the aldehyde functionality and the C-Cl bonds for a range of chemical transformations.

Key Structural Features and Reactivity Profile:

  • Electrophilic Aldehyde (C5): The formyl group is the primary site for reactions with carbon nucleophiles, such as active methylene compounds and ylides, to enable carbon chain extension.

  • Reactive Halogens (C3 & C4): The chlorine atoms are activated towards nucleophilic aromatic substitution (SNAr) and are potential handles for metal-catalyzed cross-coupling reactions. The relative reactivity of the C3 vs. C4 positions is not yet experimentally established and likely depends on the nature of the nucleophile and reaction conditions.

  • Stable Heterocyclic Core: The isothiazole ring is generally stable under a range of reaction conditions, although strong nucleophiles or harsh conditions could potentially lead to ring-opening.

Synthesis of 3,4-Dichloroisothiazole-5-carbaldehyde

Commercially, 3,4-Dichloroisothiazole-5-carbaldehyde may have limited availability. However, it can be reliably synthesized from its corresponding carboxylic acid, which is more accessible. The synthesis involves a two-step process: activation of the carboxylic acid to an acid chloride, followed by a controlled reduction.

Synthesis Pathway Overview

The logical synthetic pathway proceeds from the stable and often more readily available 3,4-dichloroisothiazole-5-carboxylic acid. This precursor is first converted to the highly reactive acid chloride, which is then selectively reduced to the aldehyde. Over-reduction to the corresponding alcohol is a potential side reaction that must be carefully controlled.

Synthesis_Pathway Carboxylic_Acid 3,4-Dichloroisothiazole- 5-carboxylic acid Acid_Chloride 3,4-Dichloroisothiazole- 5-carbonyl chloride Carboxylic_Acid->Acid_Chloride SOCl₂, cat. DMF or (COCl)₂ Aldehyde 3,4-Dichloroisothiazole- 5-carbaldehyde Acid_Chloride->Aldehyde LiAl(O-t-Bu)₃H or Pd/C, H₂ (Rosenmund) Knoevenagel_Condensation Aldehyde 3,4-Dichloroisothiazole- 5-carbaldehyde Product α,β-Unsaturated Product Aldehyde->Product Active_Methylene NC-CH₂-X (X = CN, CO₂Et) Active_Methylene->Product Piperidine, EtOH Reflux

Troubleshooting & Optimization

purification of 3,4-Dichloroisothiazole-5-carbaldehyde by recrystallization vs chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers and process chemists working with 3,4-Dichloroisothiazole-5-carbaldehyde (CAS 1161865-89-9) . It synthesizes field-proven purification strategies with mechanistic insights to ensure high recovery and purity.

Role: Senior Application Scientist Subject: Optimization of Purification Protocols (Recrystallization vs. Chromatography) Compound ID: 3,4-Dichloroisothiazole-5-carbaldehyde (MW: 182.03)

Executive Summary & Decision Matrix

Purifying 3,4-Dichloroisothiazole-5-carbaldehyde presents a specific challenge: balancing the removal of the over-reduced alcohol impurity (3,4-dichloroisothiazole-5-methanol) against the aldehyde's susceptibility to oxidation (to 3,4-dichloroisothiazole-5-carboxylic acid) [1, 2].

While chromatography offers superior resolution for complex crude mixtures, recrystallization is the preferred route for scale-up, provided the crude purity exceeds 85%. The following decision tree outlines the logical selection process based on your current experimental state.

Workflow Decision Tree

Purification_Decision_Tree Start Crude Reaction Mixture (Post-Workup) Check_Purity Analyze Purity (HPLC/TLC) Start->Check_Purity High_Purity Purity > 85% Main Impurity: Trace Acid Check_Purity->High_Purity Clean Profile Low_Purity Purity < 85% Impurities: Alcohol/Nitrile Check_Purity->Low_Purity Complex Profile Recryst_Path Method A: Recrystallization (Heptane/EtOAc) High_Purity->Recryst_Path Chrom_Path Method B: Flash Chromatography (SiO2, Hex/EtOAc) Low_Purity->Chrom_Path Result_Recryst Yield: 60-70% Purity: >98% Scalable Recryst_Path->Result_Recryst Result_Chrom Yield: 80-90% Purity: >97% Labor Intensive Chrom_Path->Result_Chrom

Figure 1: Decision matrix for selecting the optimal purification route based on crude purity and impurity profile.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing a persistent co-eluting spot just below my aldehyde on TLC."

Diagnosis: This is likely the 3,4-dichloroisothiazole-5-methanol (alcohol impurity). Causality: If you synthesized the aldehyde via DIBAL-H reduction of the nitrile or ester, over-reduction is a common side reaction [3]. The alcohol is more polar than the aldehyde but often drags due to hydrogen bonding. Solution:

  • Chromatography Adjustment: Switch from a standard Hexane/Ethyl Acetate gradient to a DCM/Methanol (99:1 to 95:5) system. The chlorinated solvent interacts better with the isothiazole ring, improving separation from the alcohol.

  • Chemical Wash: If the impurity is the acid (from oxidation), a simple wash with saturated NaHCO₃ prior to chromatography will remove it as the water-soluble carboxylate.

Issue 2: "My product oils out during recrystallization instead of forming crystals."

Diagnosis: The cooling rate is too fast, or the solvent polarity is mismatched. Causality: 3,4-Dichloroisothiazole-5-carbaldehyde has a lower melting point than its acid counterpart (which melts at 175-177°C) [4]. Rapid cooling traps impurities (like the nitrile precursor) that lower the melting point further, causing an "oil-out." Solution:

  • Seeding: Retain a small amount of crude solid to use as seed crystals.

  • Solvent Switch: Move to a Heptane/Toluene system. Dissolve the crude in minimal hot Toluene (60°C), then add Heptane dropwise until turbidity persists. Cool slowly to room temperature, then to 4°C.

Issue 3: "The purity drops after drying the purified solid."

Diagnosis: Aerobic oxidation to 3,4-dichloroisothiazole-5-carboxylic acid. Causality: Electron-deficient heterocyclic aldehydes are prone to autoxidation, especially when wet with solvent and exposed to air and light. Solution:

  • inert Drying: Dry the solid in a vacuum oven at <40°C under a nitrogen bleed.

  • Storage: Store under Argon at -20°C. Do not leave the solid on the benchtop overnight.

Comparative Analysis: Recrystallization vs. Chromatography

FeatureMethod A: RecrystallizationMethod B: Flash Chromatography
Primary Utility Final polishing of >85% pure materialPurification of complex crude mixtures
Target Impurity Trace Acid, Inorganic SaltsAlcohol, Nitrile, Starting Materials
Yield Moderate (60-75%)High (80-95%)
Purity Achieved Excellent (>99% possible)Good (>97%)
Scalability High (Kg scale feasible)Low (Linear cost increase with scale)
Solvent Cost Low (Mother liquor recyclable)High (Large volumes required)
Time Efficiency Slow (Requires cooling/drying time)Fast (Immediate isolation)

Detailed Experimental Protocols

Protocol A: Recrystallization (Recommended for Scale-Up)

Use this method if crude purity is >85% and the main impurity is the carboxylic acid.

  • Solvent System: Heptane / Ethyl Acetate (5:1 ratio).

  • Dissolution: Place 10 g of crude aldehyde in a flask. Add 20 mL of Ethyl Acetate and heat to 50°C (do not boil, as this promotes oxidation). Ensure complete dissolution.

  • Precipitation: Slowly add warm Heptane (40°C) roughly 80-100 mL until a faint, persistent cloudiness appears.

  • Crystallization: Remove heat and allow the flask to cool to room temperature over 2 hours with gentle stirring.

  • Harvest: Cool to 0-4°C in an ice bath for 1 hour. Filter the pale yellow crystals and wash with cold Heptane.

  • Drying: Dry under high vacuum (0.1 mbar) at ambient temperature for 4 hours.

Protocol B: Flash Chromatography (Recommended for R&D)

Use this method if crude purity is <85% or contains alcohol/nitrile impurities.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Loading: Dissolve crude in minimal Dichloromethane (DCM). Avoid loading with Methanol.

  • Mobile Phase Gradient:

    • 0-5 mins: 100% Hexane (Equilibration)

    • 5-15 mins: 0% → 10% Ethyl Acetate in Hexane

    • 15-25 mins: 10% → 20% Ethyl Acetate in Hexane (Product typically elutes here)

    • 25+ mins: Flush with 50% EtOAc to remove alcohol impurities.

  • Detection: UV at 254 nm. The aldehyde is UV active.

  • Workup: Pool fractions immediately and evaporate at <30°C to minimize thermal degradation.

References

  • ChemicalBook. (2025). 3,4-Dichloroisothiazole-5-carbaldehyde Properties and CAS 1161865-89-9.[1] Retrieved from

  • Apollo Scientific. (2025). Safety Data Sheet: 3,4-Dichloroisothiazole-5-carboxylic acid. Retrieved from

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from

  • Sigma-Aldrich. (2025). 3,4-Dichloroisothiazole-5-carboxylic acid Product Specification. Retrieved from

Sources

solving solubility issues of 3,4-Dichloroisothiazole-5-carbaldehyde in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,4-Dichloroisothiazole-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges with this compound, specifically in Dimethyl Sulfoxide (DMSO). Our goal is to provide practical, field-proven insights grounded in scientific principles to ensure the success and integrity of your experiments.

Compound Overview and Safety First

3,4-Dichloroisothiazole-5-carbaldehyde (CAS No: 1161865-89-9) is a halogenated heterocyclic compound.[1] Its structure, featuring an isothiazole ring with chlorine and aldehyde functional groups, contributes to its chemical reactivity and specific solubility profile. While DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, challenges can still arise.[2][3]

Safety is paramount. Before handling, always consult the Safety Data Sheet (SDS). Isothiazole derivatives can be irritants and sensitizers.[4][5][6] Always use appropriate Personal Protective Equipment (PPE), including gloves (nitrile gloves may offer only brief protection against DMSO), safety goggles, and a lab coat, and work within a well-ventilated fume hood.[2][7]

PropertyValueSource
CAS Number 1161865-89-9[1]
Molecular Formula C₄HCl₂NOS[1]
Molecular Weight 182.03 g/mol [1]
Predicted Boiling Point 145.6 ± 40.0 °C[1]
Predicted Density 1.690 ± 0.06 g/cm³[1]
Predicted pKa -3.15 ± 0.10[1]

Frequently Asked Questions (FAQs)

Q1: My 3,4-Dichloroisothiazole-5-carbaldehyde isn't dissolving in DMSO at room temperature. What should I do first?

A1: Initial insolubility is a common kinetic issue. The first and simplest steps are to increase the kinetic energy of the system. We recommend the following sequence:

  • Vortexing: Vigorously mix the solution for 1-2 minutes.

  • Gentle Heating: Warm the solution in a water bath at 37°C for 10-15 minutes, followed by vortexing.[8] Many compounds that are slow to dissolve at room temperature will readily go into solution with gentle heat. Caution: Do not exceed temperatures that could lead to compound degradation or DMSO decomposition, which can be catalyzed by acids and bases and may begin at lower temperatures than its boiling point of 189°C.[2][9]

Q2: I've heated the solution, but some particulate matter remains. What is the next logical step?

A2: If gentle heating is insufficient, sonication is the next recommended technique. Sonication uses high-frequency sound waves to induce acoustic cavitation, the formation and collapse of microscopic bubbles. This process generates intense, localized energy that can break apart solute aggregates and significantly accelerate dissolution without a substantial increase in the bulk temperature of the solution.[10][11] It addresses the kinetic barriers to solubility more effectively than simple heating.[10]

Q3: My compound dissolved in DMSO, but it crashed out (precipitated) when I added it to my aqueous buffer/media. Why did this happen and how can I fix it?

A3: This is a classic solubility issue when transferring from a strong organic solvent to an aqueous system. DMSO is an excellent solubilizing agent, but your compound is likely much less soluble in water.[12] When the DMSO concentration is drastically diluted, the solution can no longer support the compound's solubility, leading to precipitation.

To mitigate this, try the following:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume, perform a serial dilution. Add the stock to a smaller volume of the aqueous medium while vortexing, then add this intermediate solution to the final volume.[12]

  • Increase Final DMSO Concentration (with caution): A slightly higher final concentration of DMSO in your aqueous solution (e.g., 0.5% to 1%) can help maintain solubility. However, you must validate the tolerance of your specific assay or cell line to this DMSO concentration, as it can have biological effects.[2][13]

  • Pre-warm the Medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous solution can help maintain solubility during the dilution process.[8][13]

Q4: Can I leave my 3,4-Dichloroisothiazole-5-carbaldehyde stock solution in DMSO at room temperature for an extended period?

A4: It is not recommended. While DMSO itself is stable at room temperature, some compounds can degrade when stored in solution.[14][15] Studies have shown that a significant percentage of compounds stored in DMSO at ambient temperatures can degrade over time.[14] For long-term storage, it is best practice to store stock solutions at -20°C or -80°C to minimize degradation and water absorption. DMSO readily absorbs atmospheric moisture, which can decrease the solubility of hydrophobic compounds.[10]

In-Depth Troubleshooting Guide

This section provides detailed, step-by-step protocols for overcoming significant solubility challenges. The key is to apply the minimum necessary energy and solvent modification to achieve dissolution while preserving the integrity of your compound.

Troubleshooting Workflow

The following diagram outlines a logical progression for addressing solubility issues.

G start Start: Compound + DMSO vortex Vortex at Room Temp start->vortex check1 Is it dissolved? vortex->check1 heat Protocol 1: Gentle Heating (37-50°C) + Vortexing check1->heat No success Solution Prepared Store at -20°C or below check1->success Yes check2 Is it dissolved? heat->check2 sonicate Protocol 2: Sonication (Bath or Probe) check2->sonicate No check2->success Yes check3 Is it dissolved? sonicate->check3 cosolvent Protocol 3: Consider Co-Solvent (e.g., NMP, PEG 400) check3->cosolvent No check3->success Yes check4 Is it dissolved? cosolvent->check4 check4->success Yes fail Compound may be insoluble at this conc. Consider reformulation. check4->fail No

Caption: A step-by-step decision tree for solubilizing challenging compounds in DMSO.

Protocol 1: Gentle Heating

Causality: This method increases the kinetic energy of both the solvent and solute molecules, helping to overcome the intermolecular forces (crystal lattice energy) of the solid compound. This allows the DMSO molecules to more effectively solvate the individual compound molecules.

Methodology:

  • Add the solid 3,4-Dichloroisothiazole-5-carbaldehyde to the appropriate volume of high-purity, anhydrous DMSO in a sealed vial.

  • Place the vial in a water bath pre-heated to 37-50°C. Do not exceed 60°C without prior stability data, as higher temperatures can risk compound degradation.[10]

  • Incubate for 10-15 minute intervals.

  • After each interval, remove the vial, dry the exterior, and vortex vigorously for 30-60 seconds.

  • Visually inspect for any remaining solid particles against a bright light source.

  • Repeat steps 3-5 until the solution is clear. If undissolved solid remains after 3-4 cycles, proceed to Protocol 2.

Protocol 2: Sonication

Causality: Sonication provides mechanical energy to the system. The collapse of cavitation bubbles creates powerful microjets and shockwaves that physically break apart solute particles, increasing their surface area and accelerating the rate of dissolution.[11][16] This method is particularly effective for compounds that have strong crystal lattice structures or are kinetically slow to dissolve.

Methodology:

  • Prepare the compound and DMSO mixture as described in Protocol 1.

  • Place the sealed vial into a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the level of the solvent in the vial.

  • Sonicate for 5-10 minute cycles. Short cycles prevent excessive heating of the sample.

  • After each cycle, vortex the solution and visually inspect for dissolution.

  • If undissolved solid remains, continue with additional sonication cycles. If the compound is not dissolved after 30-40 minutes of total sonication time, the compound may be nearing its thermodynamic solubility limit in pure DMSO.

Protocol 3: Utilizing a Co-Solvent

Causality: If a compound has reached its solubility limit in DMSO, introducing a co-solvent can alter the overall polarity and solvent properties of the mixture, potentially increasing solubility.[17][18] Co-solvents can disrupt the self-association of DMSO molecules, creating more favorable pockets for the solute.

Methodology:

  • Identify a suitable co-solvent. Good candidates are often water-miscible and have a different polarity profile than DMSO. Examples include N-Methyl-2-pyrrolidone (NMP), polyethylene glycol 400 (PEG 400), or dimethylformamide (DMF).[17][19] Note: The choice of co-solvent must be compatible with your downstream application.

  • Start by replacing a small fraction of the total DMSO volume with the co-solvent (e.g., a 9:1 DMSO:co-solvent ratio).

  • Add the solid compound to the solvent mixture.

  • Repeat the steps from Protocol 1 (Gentle Heating) and Protocol 2 (Sonication) as needed.

  • If solubility is still an issue, the proportion of the co-solvent can be incrementally increased. Document the exact ratio at which full dissolution is achieved.

Final Check: Once your compound is in solution, it is good practice to centrifuge the vial at high speed (e.g., >10,000 x g) for 5-10 minutes. This will pellet any microscopic, undissolved particulates that may not be visible to the naked eye, ensuring you are working with a truly saturated solution.

By systematically applying these principles and protocols, you can confidently troubleshoot and resolve solubility issues with 3,4-Dichloroisothiazole-5-carbaldehyde, ensuring the accuracy and reproducibility of your experimental results.

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., et al. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved February 15, 2026, from [Link]

  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Aaron Chemistry GmbH. (2024, November 1). Thiazole-4-carboxaldehyde Safety Data Sheet. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, September 21). What should I do if carnosic acid exceeds its solubility? Retrieved February 15, 2026, from [Link]

  • Cravotto, G., & Cintas, P. (2017). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Molecules, 22(10), 1742.
  • BenchChem. (n.d.). Technical Support Center: Improving Compound Solubility in DMSO.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 15, 2026, from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved February 15, 2026, from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved February 15, 2026, from [Link]

  • BASF. (2026, February 6). Safety data sheet according to the United Nations' Globally Harmonized System (UN GHS). Retrieved February 15, 2026, from [Link]

  • SAFETY DATA SHEET. (n.d.). Retrieved February 15, 2026, from a specific, verifiable source for isothiazolinone mixtures.
  • Gaylord Chemical Company, LLC. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved February 15, 2026, from [Link]

  • Hagiwara, S. (n.d.). Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof.
  • PubChem. (n.d.). Dimethyl sulfoxide. Retrieved February 15, 2026, from [Link]

  • Chem-Station. (2016, May 7). Sonication in Organic Synthesis. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Retrieved February 15, 2026, from [Link]

  • University of Bristol. (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide.
  • ScienceOpen. (2025, June 11). Investigating the Ultrasonication- Induced Changes in the Physicochemical, Phytochemical, Microbial, and Sensory Properties of Cantaloupe. Retrieved February 15, 2026, from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved February 15, 2026, from [Link]

  • The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Georg Thieme Verlag. (n.d.). Product Class 15: Isothiazoles.
  • Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 5-Isothiazolecarboxaldehyde. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). DMSO-mediated palladium-catalyzed cyclization of two isothiocyanates via C–H sulfurization: a new route to 2-aminobenzothiazoles. Retrieved February 15, 2026, from [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso. Retrieved February 15, 2026, from [Link]

  • Gaylord Chemical. (n.d.). DMSO. Retrieved February 15, 2026, from [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole.

Sources

Technical Support Center: Optimizing Reaction Temperature for Isothiazole Carbaldehyde Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Isothiazole Chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with isothiazole carbaldehyde condensation reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of optimizing your reaction conditions, with a special focus on the critical parameter of reaction temperature. Our goal is to equip you with the scientific understanding and practical knowledge to achieve high yields and purity in your syntheses.

Frequently Asked Questions (FAQs)

Q1: My isothiazole carbaldehyde condensation reaction is giving a low yield. What is the first thing I should investigate?

Low yield is a common issue and is often related to suboptimal reaction temperature. The condensation of an isothiazole carbaldehyde with an active methylene compound, such as in a Knoevenagel condensation, is temperature-sensitive.

  • Initial Temperature Too Low: The reaction may not have enough energy to overcome the activation barrier, resulting in a slow or incomplete reaction. A gentle increase in temperature can often significantly improve the yield.

  • Initial Temperature Too High: Excessive heat can lead to the degradation of starting materials or the formation of side products, which can be a particular concern with heteroaromatic aldehydes.

Troubleshooting Steps:

  • Monitor the reaction at room temperature first. Many of these condensations can proceed at ambient temperature, especially with a suitable catalyst.

  • If the reaction is sluggish, gradually increase the temperature in 10-15 °C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) at each stage.

  • Consider the stability of your specific isothiazole carbaldehyde isomer and the active methylene compound. Some isomers may be more prone to decomposition at elevated temperatures.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I minimize these?

The formation of multiple products is often a direct consequence of the reaction temperature being too high. At elevated temperatures, several side reactions can occur:

  • Self-condensation: The active methylene compound can react with itself.

  • Polymerization: The aldehyde or the product can polymerize.

  • Ring-related side reactions: While the isothiazole ring is generally stable, harsh conditions can potentially lead to unwanted reactions.[1][2]

Optimization Strategy:

  • Lower the reaction temperature. This is the most effective way to reduce the rate of side reactions.

  • Choose a milder catalyst. A less aggressive catalyst may allow the desired reaction to proceed at a lower temperature.

  • Optimize the stoichiometry of your reactants. Ensure a precise molar ratio to avoid an excess of either the aldehyde or the active methylene compound, which could favor side reactions.

Q3: What is the optimal temperature range for the condensation of isothiazole carbaldehyde?

The optimal temperature is highly dependent on the specific substrates and reaction conditions (catalyst, solvent). However, a general guideline is to start at room temperature and gently heat as needed.

Reactant CombinationCatalyst (Typical)Solvent (Typical)Starting TemperatureUpper Temperature Limit (Typical)
Isothiazole carbaldehyde + MalononitrilePiperidine, PyrrolidineEthanol, WaterRoom Temperature (20-25°C)Reflux (approx. 78°C for ethanol)
Isothiazole carbaldehyde + Ethyl CyanoacetatePiperidine, Sodium EthoxideEthanolRoom Temperature (20-25°C)Reflux (approx. 78°C for ethanol)
Isothiazole carbaldehyde + Acetophenone (Chalcone Synthesis)NaOH, KOHEthanol0°C to Room Temperature50°C

Note: The reactivity of the isothiazole carbaldehyde isomer (3-, 4-, or 5-substituted) can influence the required temperature. Electron-withdrawing or -donating groups on the isothiazole ring or the active methylene compound will also affect the reaction rate and optimal temperature.

Q4: How does the choice of catalyst affect the optimal reaction temperature?

The catalyst plays a crucial role in determining the reaction's activation energy and, therefore, the required temperature.

  • Weak bases (e.g., piperidine, pyrrolidine): These are commonly used for Knoevenagel condensations and often require gentle heating to achieve a reasonable reaction rate.

  • Strong bases (e.g., NaOH, KOH): Used in Claisen-Schmidt condensations to form chalcone-type products, these reactions are often run at or below room temperature to control the reaction rate and minimize side reactions.[3][4]

  • Acid catalysts (e.g., L-proline, Lewis acids): These can also be effective and may allow the reaction to proceed at a lower temperature than uncatalyzed reactions.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the condensation of isothiazole carbaldehyde.

Problem: Low or No Product Yield

Caption: Troubleshooting workflow for low reaction yield.

Problem: Formation of Multiple Products/Side Reactions

Caption: Troubleshooting workflow for minimizing side products.

Problem: Product is Difficult to Purify

If your crude product is an oil or a mixture that is difficult to crystallize, consider the following:

  • Trituration: Attempt to solidify the product by stirring the crude material with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization of the desired product, leaving impurities in the solvent.

  • Chromatography Solvent System: If column chromatography is necessary, experiment with different solvent systems. A gradient elution from a non-polar to a more polar solvent system is often effective.

  • Recrystallization: Test a variety of solvents or solvent mixtures for recrystallization. Common choices include ethanol, ethyl acetate, or mixtures with hexanes.

Experimental Protocols

The following are detailed, step-by-step methodologies for common isothiazole carbaldehyde condensation reactions.

Protocol 1: Knoevenagel Condensation of Isothiazole-5-carbaldehyde with Malononitrile

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • Isothiazole-5-carbaldehyde

  • Malononitrile

  • Ethanol (anhydrous)

  • Piperidine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • TLC plates and developing chamber

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add isothiazole-5-carbaldehyde (1.0 eq).

  • Dissolve the aldehyde in a minimal amount of ethanol.

  • Add malononitrile (1.0-1.1 eq) to the solution and stir until dissolved.

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • If the reaction is slow, gently heat the mixture to 40-50 °C. If necessary, the reaction can be heated to reflux.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 2: Claisen-Schmidt Condensation for the Synthesis of an Isothiazole-based Chalcone

This protocol describes the synthesis of a chalcone from an isothiazole carbaldehyde and acetophenone.

Materials:

  • Isothiazole-3-carbaldehyde (or other isomer)

  • Acetophenone

  • Ethanol

  • Sodium hydroxide (aqueous solution, e.g., 10-20%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the isothiazole carbaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add the aqueous sodium hydroxide solution dropwise with vigorous stirring.

  • Maintain the temperature between 0-10 °C and stir for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent such as ethanol.

Mechanistic Insight: The Role of Temperature

The condensation reaction proceeds through a multi-step mechanism. Temperature influences each of these steps.

Caption: Generalized mechanism for base-catalyzed condensation.

The initial deprotonation and nucleophilic addition steps are often reversible. The final dehydration step, which drives the reaction to completion, is typically irreversible and is often accelerated by heating. However, as discussed, excessive heat can promote undesired side reactions. Therefore, the key to optimizing the reaction is to find the minimum temperature required to efficiently drive the dehydration step without significantly increasing the rate of side product formation.

References

  • Kasetti, B. et al. (2021). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega, 6(50), 34066–34099. Available at: [Link]

  • Kumar, A. et al. (2022). Chalcone-Thiazole Hybrids: Rational Design, Synthesis, and Lead Identification against 5-Lipoxygenase. Journal of Medicinal Chemistry, 65(1), 599–620. Available at: [Link]

  • Nielsen, A. T., & Houlihan, W. J. (1968).
  • Elgazwy, A.-S. S. H. (2003). The chemistry of isothiazoles. Tetrahedron, 59(38), 7445–7463. Available at: [Link]

  • Chapman, R. F., & Peart, B. J. (1996). Isothiazoles.

Sources

troubleshooting low conversion rates in 3,4-Dichloroisothiazole-5-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 3,4-Dichloroisothiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and handling this reactive heterocyclic aldehyde. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and optimize your experimental outcomes.

Introduction: The Challenge of Synthesizing 3,4-Dichloroisothiazole-5-carbaldehyde

The synthesis of 3,4-Dichloroisothiazole-5-carbaldehyde presents a unique set of challenges primarily due to the electron-deficient nature of the isothiazole ring, which is further deactivated by the two chlorine atoms. This deactivation makes direct electrophilic formylation, such as the Vilsmeier-Haack reaction, generally unsuccessful. The most reliable method for the introduction of a formyl group at the C5 position is through a lithiation-formylation sequence. This approach, while effective, requires stringent control of reaction conditions to avoid low yields and the formation of byproducts.

This guide will focus on troubleshooting the lithiation-formylation pathway and provide practical advice on handling the potentially unstable aldehyde product.

Troubleshooting Guide: Low Conversion Rates and Side Product Formation

This section addresses the most common issues encountered during the synthesis of 3,4-Dichloroisothiazole-5-carbaldehyde via the lithiation-formylation of 3,4-dichloroisothiazole.

Problem 1: Low or No Conversion of the Starting Material

Observing a low conversion rate is a frequent issue and can be attributed to several factors related to the lithiation step.

Possible Causes and Solutions:

Possible Cause Underlying Scientific Principle Suggested Solutions & Protocols
Inactive Organolithium Reagent n-Butyllithium (n-BuLi) is highly reactive and degrades upon exposure to moisture and air, and also has a finite shelf-life.Titrate your n-BuLi: Always titrate your n-BuLi solution before use to determine its exact molarity. A common method is the titration with diphenylacetic acid. Use a fresh bottle: If the n-BuLi is old or has been handled improperly, it's best to use a new, unopened bottle.
Presence of Moisture or Protic Solvents Organolithium reagents are strong bases and will be quenched by any protic source (e.g., water, alcohols) in the reaction, preventing the desired deprotonation of the isothiazole.Rigorous Drying of Glassware and Solvents: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents. THF should be freshly distilled from sodium/benzophenone ketyl under an inert atmosphere.
Insufficient Basicity of the Organolithium Reagent The C5-H of 3,4-dichloroisothiazole is acidic, but a sufficiently strong base is required for complete deprotonation.Consider a Stronger Base: While n-BuLi is often sufficient, if low conversion persists, consider using s-BuLi or t-BuLi, which are stronger bases. However, be aware that their higher reactivity can sometimes lead to more side reactions.[1]
Inadequate Reaction Temperature Lithiation reactions are typically performed at low temperatures (-78 °C) to prevent side reactions, but the rate of deprotonation can be slow.Optimize Reaction Time and Temperature: Ensure the reaction is stirred at -78 °C for a sufficient time (e.g., 1-2 hours) after the addition of n-BuLi to allow for complete lithiation. A slight increase in temperature (e.g., to -60 °C) for a short period might improve the rate, but this should be done cautiously as it can also promote side reactions.

Experimental Protocol: Titration of n-Butyllithium with Diphenylacetic Acid

  • Flame-dry a 50 mL round-bottom flask containing a magnetic stir bar under vacuum and backfill with argon.

  • Add approximately 250 mg of diphenylacetic acid to the flask and accurately record the weight.

  • Add 10 mL of anhydrous THF to dissolve the diphenylacetic acid.

  • Add a few crystals of a colorimetric indicator such as 2,2'-bipyridyl or 1,10-phenanthroline.

  • Slowly add the n-BuLi solution dropwise from a syringe until the first persistent color change is observed.

  • Record the volume of n-BuLi added and calculate the molarity.

Problem 2: Formation of Multiple Products (Observed on TLC/LC-MS)

The appearance of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of side products.

Possible Causes and Solutions:

Possible Cause Underlying Scientific Principle Suggested Solutions & Protocols
Reaction with Solvent (THF) At temperatures above -60 °C, n-BuLi can deprotonate THF, leading to its decomposition and the formation of various byproducts.[2]Maintain Low Temperature: Strictly maintain the reaction temperature at -78 °C (a dry ice/acetone bath) throughout the addition of n-BuLi and the subsequent stirring period.
Over-addition of Organolithium Reagent An excess of n-BuLi can lead to multiple lithiations or reactions with the newly formed aldehyde.Precise Stoichiometry: Use a carefully measured amount of freshly titrated n-BuLi (typically 1.05-1.1 equivalents).
Side Reactions during Quenching with DMF The intermediate formed upon addition of the lithiated isothiazole to DMF can be reactive.Controlled Quenching: Add the freshly distilled DMF dropwise at -78 °C and allow the reaction to warm slowly to room temperature. This minimizes the concentration of reactive intermediates at any given time.
Product Decomposition on Silica Gel Halogenated heterocyclic aldehydes can be unstable on acidic silica gel, leading to decomposition during chromatographic purification.[3][4]Use Neutralized Silica or an Alternative Stationary Phase: Deactivate the silica gel by preparing a slurry with a solvent containing 1-2% triethylamine. Alternatively, use a different stationary phase such as neutral alumina or consider reverse-phase chromatography.[5]

Troubleshooting Decision Tree for Low Conversion/Side Product Formation

G start Low Conversion or Multiple Products check_reagents Are n-BuLi and solvents verified to be anhydrous and active? start->check_reagents dry_reagents Rigorously dry all reagents and solvents. Titrate n-BuLi. check_reagents->dry_reagents No check_temp Was the reaction temperature strictly maintained at -78°C? check_reagents->check_temp Yes dry_reagents->start Retry adjust_temp Ensure consistent and accurate low-temperature control. check_temp->adjust_temp No check_stoich Was the stoichiometry of n-BuLi accurate (1.05-1.1 eq)? check_temp->check_stoich Yes adjust_temp->start Retry adjust_stoich Use freshly titrated n-BuLi for accurate addition. check_stoich->adjust_stoich No check_quench Was the DMF quench performed slowly at -78°C? check_stoich->check_quench Yes adjust_stoich->start Retry adjust_quench Add DMF dropwise at low temperature. check_quench->adjust_quench No check_purification Is the product decomposing during purification? check_quench->check_purification Yes adjust_quench->start Retry adjust_purification Use neutralized silica, alumina, or reverse-phase chromatography. Consider bisulfite adduct formation. check_purification->adjust_purification Yes success Improved Yield and Purity check_purification->success No adjust_purification->success

Caption: Troubleshooting flowchart for lithiation-formylation reactions.

Recommended Experimental Protocol: Synthesis of 3,4-Dichloroisothiazole-5-carbaldehyde

This protocol is a general guideline based on established procedures for the lithiation and formylation of electron-deficient heterocycles. Optimization may be required for your specific setup and scale.

Materials:

  • 3,4-Dichloroisothiazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes, freshly titrated)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Flame-dried glassware

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Dissolution of Starting Material: Dissolve 3,4-dichloroisothiazole (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Formylation: Slowly add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

  • Warming: After the addition of DMF is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexane/ethyl acetate gradient.

Workflow Diagram:

G A Dissolve 3,4-dichloroisothiazole in anhydrous THF B Cool to -78°C A->B C Add n-BuLi (1.05 eq) dropwise B->C D Stir at -78°C for 1-2h C->D E Add anhydrous DMF (1.5 eq) dropwise D->E F Warm to RT and stir for 1-2h E->F G Quench with sat. NH4Cl F->G H Extract with Ethyl Acetate G->H I Purify by Column Chromatography H->I J 3,4-Dichloroisothiazole-5-carbaldehyde I->J

Caption: Experimental workflow for the synthesis of 3,4-Dichloroisothiazole-5-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction not suitable for the formylation of 3,4-dichloroisothiazole?

A1: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The isothiazole ring is inherently electron-deficient, and the presence of two electron-withdrawing chlorine atoms further deactivates the ring, making it highly resistant to electrophilic attack by the Vilsmeier reagent.

Q2: My product appears to be a dark oil and is difficult to purify. What can I do?

A2: Dark coloration can indicate the presence of polymeric byproducts or decomposition. If standard chromatography is challenging, consider purification via the formation of a bisulfite adduct. This involves reacting the crude aldehyde with sodium bisulfite to form a water-soluble salt, which can be separated from non-polar impurities by extraction. The aldehyde can then be regenerated by treatment with a mild base.[6]

Q3: How should I store the purified 3,4-Dichloroisothiazole-5-carbaldehyde?

A3: Due to the presence of the aldehyde group and the activated nature of the heterocyclic ring, the product may be sensitive to air (oxidation to the carboxylic acid) and light. It is recommended to store the purified compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C) in a container protected from light.

Q4: Can I use LDA instead of n-BuLi for the lithiation?

A4: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base and can be used for the deprotonation of heterocycles.[7] It may offer advantages in cases where n-BuLi acts as a nucleophile, leading to side reactions. However, for the deprotonation of a C-H bond, n-BuLi is often sufficient and more commonly used. The choice between n-BuLi and LDA may require some empirical optimization for this specific substrate.

Q5: What are the main safety precautions for this reaction?

A5: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All manipulations must be carried out under a strict inert atmosphere by trained personnel. The reaction should be performed in a fume hood, and appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn. A quench station with an appropriate fire extinguisher (Class D for metal fires) should be readily accessible.[3][8][9]

References

  • BenchChem. (2025). Technical Support Center: Purification of Polar Heterocyclic Aldehydes.
  • Conry, B. P., & Toste, F. D. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57192. [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Polar Heterocyclic Aldehydes.
  • Conry, B. P., & Toste, F. D. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57192. [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PubMed. [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. ResearchGate. [Link]

  • Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

  • Vapourtec. (n.d.). Lithiation. Retrieved from [Link]

  • Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Isothiazoles.
  • ResearchGate. (2015). Am I overlooking something in n-BuLi reactions? Retrieved from [Link]

  • Myers, A. G. (n.d.). Organolithium Reagents. Harvard University.
  • BenchChem. (2025). A Comparative Guide to Butyllithium and Lithium Diisopropylamide (LDA) for Enolate Formation.
  • ARKIVOC. (2000). The preparation of some heteroaromatic and aromatic aldehydes. [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • Reddit. (2019). Help with DMF workup. Retrieved from [Link]

  • ResearchGate. (2021). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography? Retrieved from [Link]

  • MDPI. (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

  • ResearchGate. (2019). What is the good method for remove DMF in this situation? Retrieved from [Link]

  • Google Patents. (n.d.). CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole.
  • Google Patents. (n.d.). WO2018228984A1 - Process for preparing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide.
  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3294790A - Method of preparing heterocyclic aldehydes.
  • Google Patents. (n.d.). CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole.
  • Chemsrc. (n.d.). Isothiazole-5-carbaldehyde. Retrieved from [Link]

  • PMC. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. [Link]

  • Who we serve. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
  • MDPI. (2010). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. [Link]

  • ResearchGate. (2007). Dimethylformamide Dimethyl Acetal in Heterocylic Synthesis: Synthesis of Polyfunctionally Substituted Pyridine Derivatives as Precursors to Bicycles and Polycycles. [Link]

Sources

handling moisture sensitivity of 3,4-Dichloroisothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Center guide addresses the specific handling requirements for 3,4-Dichloroisothiazole-5-carbaldehyde .

This compound belongs to a class of electron-deficient heteroaromatic aldehydes . The presence of two chlorine atoms (electron-withdrawing groups) on the isothiazole ring significantly increases the electrophilicity of the carbonyl carbon. Consequently, this molecule is not just "moisture sensitive" in the traditional sense; it is hyper-susceptible to hydration , readily forming a geminal diol (hydrate) that can be mistaken for degradation.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Module 1: The Core Mechanism (Why is this happening?)

Before troubleshooting, you must understand the driving force behind the instability. The 3,4-dichloroisothiazole ring acts as a strong electron-withdrawing system. This pulls electron density away from the aldehyde carbonyl carbon (


), making it highly positive (

).

When exposed to ambient moisture, the following equilibrium shifts aggressively to the right:



Unlike standard benzaldehyde, where the equilibrium favors the aldehyde, the 3,4-dichloro substitution stabilizes the hydrate , often resulting in a solid that appears pure but is chemically distinct.

Mechanism Visualization

The following diagram illustrates the electronic effects driving this hydration.

G Aldehyde Aldehyde Form (Reactive Electrophile) TS Nucleophilic Attack on Carbonyl Carbon Aldehyde->TS Activated by Cl- substituents Water Atmospheric Moisture (H2O) Water->TS Hydrate Gem-Diol (Hydrate) (Stable Solid Artifact) TS->Hydrate Equilibrium favors Hydrate due to EWGs Hydrate->Aldehyde Reversible via Dehydration (Heat/Vac)

Caption: The electron-withdrawing chlorine atoms activate the carbonyl, shifting equilibrium toward the stable gem-diol (hydrate) upon moisture exposure.

Module 2: Diagnostic Troubleshooting (Is my batch compromised?)

Q: My NMR spectrum shows no aldehyde peak at 10 ppm. Has the compound decomposed?

A: Not necessarily. It has likely converted to the gem-diol (hydrate) .[1] Decomposition usually implies ring opening or oxidation to the carboxylic acid. Hydration is reversible.[2][3][1][4]

Diagnostic Table: 1H NMR Signatures (DMSO-d6 / CDCl3)

FeatureAldehyde (Active)Hydrate (Inactive Storage Form)Carboxylic Acid (Degradation)
Chemical Shift 9.8 – 10.2 ppm (Singlet)6.0 – 6.5 ppm (Broad Singlet/Doublet)12.0 – 14.0 ppm (Broad Singlet)
Integration 1H1H (CH) + 2H (OH, often broad)1H (COOH)
Appearance Sharp singletMethine proton shifts upfieldVery broad, exchangeable
Status Optimal Salvageable Irreversible
Q: The solid has clumped together. Is it safe to use?

A: Clumping indicates surface hydration.

  • If using for nucleophilic addition (e.g., Grignard, Wittig): You MUST dry the material first. The hydrate protons will quench your nucleophile, lowering yields.

  • If using for reductive amination: You may be able to use it as-is, provided you account for the molecular weight change (Aldehyde MW + 18).

Module 3: Remediation & Handling Protocols

Q: How do I convert the hydrate back to the aldehyde?

A: You must shift the equilibrium by physically removing water. Simple vacuum drying at room temperature is often insufficient due to the stability of the hydrate.

Protocol: Azeotropic Dehydration

  • Dissolve: Dissolve the "wet" 3,4-dichloroisothiazole-5-carbaldehyde in dry Toluene or Benzene .

  • Reflux: Attach a Dean-Stark trap or use a simple distillation setup.

  • Distill: Heat to reflux. The water/solvent azeotrope will carry the water away.

  • Evaporate: Once the distillate is clear, evaporate the solvent under high vacuum (Schlenk line) without exposing to air .

  • Store: Backfill with Argon immediately.

Q: What is the optimal storage workflow?

A: Do not store in simple screw-cap vials. Use the following decision tree to determine storage based on usage frequency.

Storage Start Received Material Check Check 1H NMR (Aldehyde vs Hydrate) Start->Check Pure Pure Aldehyde Check->Pure >95% CHO Hydrated Hydrate Detected Check->Hydrated <95% CHO Store Long Term Storage: -20°C, Under Argon, Parafilm + Desiccator Pure->Store Use Immediate Use: Weigh in Glovebox or under N2 flow Pure->Use Dry Azeotropic Drying (Toluene) Hydrated->Dry Dry->Check

Caption: Decision matrix for validating purity and selecting the correct storage method to prevent re-hydration.

Module 4: Reaction Setup FAQs

Q: My Wittig reaction failed, but the starting material was pure. Why?

A: 3,4-Dichloroisothiazole-5-carbaldehyde is highly electrophilic.[5]

  • Base Sensitivity: The isothiazole ring can be sensitive to strong bases/nucleophiles. If you used n-BuLi or similar strong bases to generate your ylide, the base might have attacked the isothiazole ring (specifically the Sulfur or C-Cl sites) rather than deprotonating the phosphonium salt.

    • Correction: Use milder bases (e.g., KHMDS, NaH) or stabilized ylides.

  • Cannizzaro Reaction: In the presence of hydroxide bases (aqueous workups), this aldehyde readily undergoes Cannizzaro disproportionation (to acid and alcohol) because it lacks alpha-protons.

Q: Can I use methanol or ethanol as a solvent?

A: Avoid primary alcohols. Just as it forms hydrates with water, this aldehyde will rapidly form hemiacetals in methanol or ethanol (


). While often reversible, this complicates reaction kinetics and monitoring. Use aprotic solvents (DCM, THF, Toluene) whenever possible.

References

  • Reactivity of Electron-Deficient Aldehydes

    • Concept: Electron-withdrawing groups (EWGs) like halogens on heteroaromatic rings stabilize gem-diol (hydrate)
    • Source: Master Organic Chemistry. (2010).[2] Hydrates, Hemiacetals, and Acetals. Link

  • Equilibrium Constants of Hydration

    • ) for hydration increases drastically with EWGs (e.g.
    • Source: Chemistry LibreTexts. (2023). Nucleophilic Addition of Water: Hydration. Link

  • Handling of Isothiazole Derivatives

    • Concept: General synthesis and stability of 3,4-dichloroisothiazole derivatives (referencing the carboxylic acid stability).
    • Source: ChemicalBook. (2025). 3,4-Dichloroisothiazole-5-carboxylic acid Properties. Link

  • Purification of Air-Sensitive Aldehydes: Concept: Standard protocols for drying and distilling sensitive aldehydes. Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard Lab Reference).

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 3,4-Dichloroisothiazole-5-carbaldehyde and its Nitrile Analog for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antimicrobial and fungicidal agent development, the isothiazole scaffold has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. Among its derivatives, those halogenated at the 3 and 4 positions and functionalized at the 5-position are of significant interest. This guide provides an in-depth comparison of two key analogs: 3,4-dichloroisothiazole-5-carbaldehyde and 3,4-dichloroisothiazole-5-carbonitrile. While direct comparative bioactivity data for these parent compounds is not extensively documented, this guide will delve into their synthetic accessibility, the bioactivity of their derivatives, and the underlying structure-activity relationships that govern their potential as precursors in drug discovery.

Introduction to the 3,4-Dichloroisothiazole Core

The 3,4-dichloroisothiazole moiety is a potent pharmacophore, with numerous derivatives exhibiting significant fungicidal, antibacterial, and herbicidal properties. The chlorine atoms at the 3 and 4 positions are crucial for enhancing the electrophilic nature of the isothiazole ring, which is key to its primary mechanism of action: the inhibition of essential metabolic enzymes through covalent modification of thiol groups.[1][2] The functional group at the 5-position offers a versatile handle for synthetic modification, allowing for the fine-tuning of physicochemical properties and target specificity. This guide will focus on the aldehyde (-CHO) and nitrile (-CN) functionalities at this position, exploring how their distinct chemical characteristics influence the bioactivity of the resulting molecules.

Synthetic Pathways and Chemical Reactivity

The synthetic accessibility of both the aldehyde and nitrile analogs is a critical consideration for their application in research and development. Both compounds are typically derived from common precursors, with the nitrile often serving as a precursor to the carboxylic acid, which can then be converted to the aldehyde.

Synthesis of 3,4-Dichloroisothiazole-5-carbonitrile

The synthesis of 3,4-dichloroisothiazole-5-carbonitrile is well-established and can be achieved through various routes. One common industrial method involves the reaction of succinonitrile with sulfur and chlorine gas.[3] Alternative methods starting from sodium cyanide, carbon disulfide, and chlorine have also been developed.[4][5]

Caption: Industrial synthesis route to 3,4-Dichloroisothiazole-5-carbonitrile.

Synthesis of 3,4-Dichloroisothiazole-5-carbaldehyde

The synthesis of 3,4-dichloroisothiazole-5-carbaldehyde is less directly reported but can be readily achieved from the corresponding carboxylic acid or its derivatives. A common route involves the reduction of 3,4-dichloroisothiazole-5-carboxylic acid to (3,4-dichloroisothiazol-5-yl)methanol, followed by oxidation to the aldehyde.[6]

Caption: Synthetic pathway to 3,4-Dichloroisothiazole-5-carbaldehyde from the carboxylic acid.

Comparative Bioactivity: An Analysis of Derivatives

While direct comparative studies on the parent aldehyde and nitrile are scarce, a wealth of information exists on the bioactivity of their derivatives. This allows for an indirect comparison of their potential as lead-generating scaffolds.

Fungicidal Activity

The 3,4-dichloroisothiazole core is a well-established fungicidal agent.[7] Both the aldehyde and nitrile functionalities serve as versatile starting points for the synthesis of potent antifungal compounds. For instance, 3,4-dichloroisothiazole-5-carboxylic acid, derived from the nitrile, has been used to create a variety of amides and esters with significant fungicidal activity.[8][9]

Derivative ClassModification from Aldehyde/NitrileTarget FungiReported Activity (EC₅₀)Reference
Isothiazole-thiazole derivativesDerived from carboxylic acid (via nitrile)Pseudoperonospora cubensis, Phytophthora infestans0.046 - 0.20 mg/L[7][10][11]
Isothiazole carboxamidesDerived from carboxylic acid (via nitrile)Various plant pathogensPotent activity reported[8][9]

The high activity of these derivatives underscores the importance of the 3,4-dichloroisothiazole scaffold. The aldehyde and nitrile groups provide the synthetic handles to explore a wide chemical space and optimize activity against specific fungal pathogens.

Herbicidal Activity

Isothiazole derivatives have also shown promise as herbicides.[12] Aminoisothiazolamides, derived from the corresponding carboxylic acid, have been identified as potent inhibitors of lysyl-tRNA synthetase, an essential enzyme for protein synthesis in plants.[13] This highlights the potential of the 3,4-dichloroisothiazole-5-carboxylic acid, and by extension its nitrile precursor, as a starting point for the development of novel herbicides.

Derivative ClassModification from Aldehyde/NitrileMode of ActionTarget WeedsReference
AminoisothiazolamidesDerived from carboxylic acid (via nitrile)Lysyl-tRNA synthetase inhibitorBroadleaf and grass weeds[13]
Isothiazole-5-carboxamidesDerived from carboxylic acid (via nitrile)Not specifiedDicotyledon and monocotyledon weeds[12]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of isothiazole derivatives is intrinsically linked to their chemical structure. The aldehyde and nitrile groups, while both electron-withdrawing, impart distinct electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets.

The primary mechanism of action for many isothiazole-based biocides is the covalent modification of thiol groups in essential enzymes, leading to their inactivation.[2][14] The electrophilicity of the isothiazole ring is a key determinant of this reactivity.

  • Aldehyde (-CHO): The aldehyde group is a classic electrophile and can participate in various reactions, including the formation of Schiff bases with amine groups on proteins. While the primary mode of action of the isothiazole core is thiol reactivity, the aldehyde functionality could contribute to additional interactions with the target protein or other cellular components.

  • Nitrile (-CN): The nitrile group is a potent electron-withdrawing group that can enhance the overall electrophilicity of the isothiazole ring. In drug design, the nitrile group is often used as a bioisostere for a carbonyl group or a halogen atom.[15][16][17] It can participate in hydrogen bonding and other polar interactions within a protein's active site. Its linear geometry and smaller size compared to an aldehyde can also lead to different steric interactions.

The choice between an aldehyde and a nitrile as a starting point for a drug discovery program will depend on the desired properties of the final compound. The aldehyde offers a reactive handle for a wider range of chemical transformations, while the nitrile can provide enhanced metabolic stability and specific polar interactions.

Experimental Protocols

To facilitate further research in this area, a detailed protocol for a standard in vitro antifungal susceptibility test is provided below. This method can be adapted to screen both the parent compounds and their derivatives.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of filamentous fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against a panel of fungal pathogens.

Materials:

  • Test compounds (3,4-dichloroisothiazole-5-carbaldehyde, 3,4-dichloroisothiazole-5-carbonitrile, and their derivatives)

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Fungal isolates (e.g., Aspergillus fumigatus, Candida albicans)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolates on appropriate agar plates (e.g., Potato Dextrose Agar) to obtain sporulating colonies.

    • Harvest the spores by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).

    • Adjust the spore suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer to measure turbidity at 530 nm.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in a separate 96-well plate to create a concentration gradient.

  • Inoculation and Incubation:

    • Transfer a fixed volume of each compound dilution to the wells of the test plate.

    • Add an equal volume of the prepared fungal inoculum to each well.

    • Include a positive control (inoculum with no compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 48-72 hours.

  • Determination of MIC:

    • Visually or spectrophotometrically determine the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This concentration is the MIC.

Caption: Workflow for the in vitro antifungal broth microdilution assay.

Conclusion

References

  • Analyzing cytotoxic effects of selected isothiazol-3-one biocides using the toxic ratio concept and structure-activity relationship considerations. Chem Res Toxicol. 2009 Dec;22(12):1954-61. [Link]
  • Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. Molecules. 2009 Mar 24;14(3):1288-303. [Link]
  • Aminoisothiazolamides, a new class of potent inhibitors of lysyl‐tRNA synthetase. Pest Manag Sci. 2025;e7623. [Link]
  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Adv. 2018;8(71):40541-40549. [Link]
  • The Mechanism of Action of Isothiazolone Biocides. ResearchGate. [Link]
  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules. 2020 Feb 23;25(4):991. [Link]
  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. ResearchGate. [Link]
  • Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. [Link]
  • Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. Arch Toxicol. 2023;97(11):2857-2877. [Link]
  • Isothiazolinone. Wikipedia. [Link]
  • Application of Nitrile in Drug Design. ResearchGate. [Link]
  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PubMed. [Link]
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. J Med Chem. 2017 Jan 26;60(2):499-529. [Link]
  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Publishing. [Link]
  • Isothiazole carboxamides and their use as microbicides.
  • Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives. PubMed. [Link]
  • Oxidation of methylheteroarenes into heteroaromatic aldehydes. ResearchGate. [Link]
  • Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. PubMed. [Link]
  • Oxidation of methylheteroarenes into heteroaromatic aldehydes. ResearchGate. [Link]
  • Thiazole antifungals. EBSCO. [Link]
  • The Use of Bioisosterism in Drug Design and Molecular Modification. Academia.edu. [Link]
  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
  • Isothiazolecarboxamides and their use as microbicides.
  • Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. Chemistry of Forest Products. [Link]
  • Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid.
  • Preparation method of 3, 4-dichloro 5-cyanoisothiazole.
  • Direct Oxidation of Aldehydes to Methyl Esters with Urea Hydrogen Peroxide and p-Toluenesulfonyl Chloride. Molecules. [Link]
  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. [Link]
  • Alcohols to Aldehydes, Part 3: Oxidations with DMSO. YouTube. [Link]
  • Product Class 15: Isothiazoles. Thieme. [Link]
  • Oxidation of Organic Functional Groups: The Metz Synthesis of (+)-Orientalol F. Organic Chemistry Portal. [Link]
  • The Chemistry of Isothiazoles. ResearchGate. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.